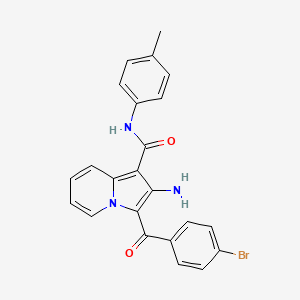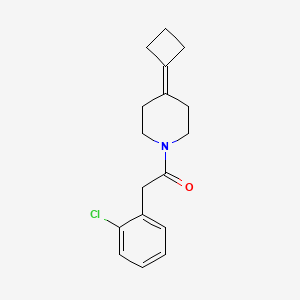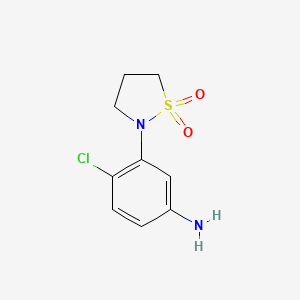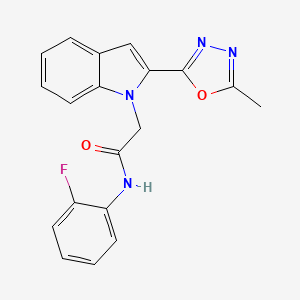
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that is widely used in scientific research. It is a derivative of indolizine and has been found to have several biochemical and physiological effects. The synthesis method of this compound is complex, and it requires specialized knowledge and equipment.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and not fully understood. It is believed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation. It is also believed that this compound acts as an inhibitor of the human immunodeficiency virus (HIV) by binding to the viral protease enzyme, which prevents the cleavage of viral proteins and leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting protein kinases. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the viral protease enzyme. This compound has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide in lab experiments are that it is a potent inhibitor of protein kinases and has anticancer and antiviral properties. The limitations of using this compound in lab experiments are that it is complex to synthesize and requires specialized knowledge and equipment. It is also expensive to produce, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide. One direction is to explore its potential as a therapeutic agent for cancer and viral infections. Another direction is to investigate its mechanism of action and identify new targets for inhibition. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis method of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and requires several steps. The first step involves the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid. The second step involves the synthesis of N-(p-tolyl)indolizine-1-carboxamide from p-toluidine and ethyl 2-bromoacetate. The third step involves the synthesis of this compound from the previous two compounds. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry. This compound has been used as a potential inhibitor of protein kinases and has been found to have anticancer properties. It has also been used as a potential inhibitor of the human immunodeficiency virus (HIV) and has been found to have antiviral properties.
Eigenschaften
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBCAKCLLKGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2792018.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid](/img/structure/B2792022.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2792025.png)
![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2792029.png)
![1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2792032.png)

![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
